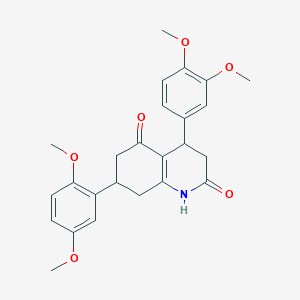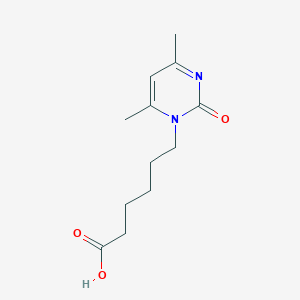
7-(2,5-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals known as quinolinediones, characterized by a specific molecular framework that includes quinoline and dione structures. Quinolinediones have garnered interest due to their diverse applications in chemical synthesis and potential biological activities.
Synthesis Analysis
- The synthesis of related compounds typically involves multi-step chemical reactions. For instance, the synthesis of 8-(2,3-dimethoxyphenyl)-10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinoline involves reactions like cyclization and is characterized using techniques like IR, NMR, and X-ray crystallography (Wang et al., 2009).
- Another related synthesis includes the creation of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones through a multicomponent reaction process (Patel et al., 2022).
Molecular Structure Analysis
- X-ray crystallography is a common method used to analyze the structure of these compounds, revealing details like ring conformations and molecular geometry (Wang et al., 2009).
Chemical Reactions and Properties
- Compounds in this family often undergo reactions like cyclization, and their reactivity can be influenced by various substituents on the phenyl rings (Phillips & Castle, 1980).
Physical Properties Analysis
- The physical properties of these compounds, such as melting points, solubility, and crystalline structure, can be determined using spectroscopic and crystallographic techniques (Wang et al., 2009).
Chemical Properties Analysis
- The chemical properties, including reactivity, stability, and electronic structure, can be inferred from studies involving Density Functional Theory (DFT) and other computational methods. These studies help in understanding the electron distribution and potential chemical behavior of the compounds (Wazzan et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Versatile Intermediates for Quinazolines Synthesis : The preparation of a wide variety of 12,13-dihydro-11bH-quino[1,2-c]quinazolines showcases the compound's role in synthesizing complex heterocyclic structures, contributing to advancements in organic chemistry and pharmacology (Phillips & Castle, 1980).
- Cytotoxic Activity Against Cancer Cell Lines : Derivatives containing alkoxy groups, including structures similar to "7-(2,5-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione," have shown significant cytotoxicity against human cancer cell lines, highlighting their potential as anticancer agents (Kadela et al., 2016).
Potential Medical Applications
- Antiprotozoal Agents : The synthesis and evaluation of quinolone derivatives, including those structurally related to "7-(2,5-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione," for their potential as antiprotozoal agents, indicates a promising area of study for developing new treatments for protozoal infections (Bullock & Tweedie, 1970).
Computational and Theoretical Studies
- DFT and TD-DFT/PCM Calculations : Detailed computational analyses of similar compounds have provided insights into their structural parameters, spectroscopic characterization, and electronic properties, which are crucial for understanding their reactivity and potential applications in various fields (Wazzan et al., 2016).
Electronic Materials Development
- Electron Transport Materials for Organic Electronics : Quinoxaline-containing compounds, related to "7-(2,5-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione," have been explored for their potential as electron transport materials in blue phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating the compound's relevance in the development of advanced electronic materials (Yin et al., 2016).
Propiedades
IUPAC Name |
7-(2,5-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO6/c1-29-16-6-8-21(30-2)17(12-16)15-9-19-25(20(27)10-15)18(13-24(28)26-19)14-5-7-22(31-3)23(11-14)32-4/h5-8,11-12,15,18H,9-10,13H2,1-4H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPYHPJZXIOTCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,5-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-bromo-2-naphthyl)oxy]-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide](/img/structure/B5540087.png)
![N-(4-methoxy-2-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5540097.png)
![ethyl 4-[(3,4-dimethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5540105.png)


![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5540123.png)

![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5540136.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate](/img/structure/B5540143.png)

![[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5540161.png)
![4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B5540174.png)
![2-chloro-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide](/img/structure/B5540179.png)
![(3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5540190.png)